Enhanced β-Aryl Elimination Reactivity in Pd-Catalyzed C–C Bond Activation Compared to Unsubstituted Triphenylmethanol
In palladium-catalyzed C–C single bond activation of triarylmethanols, substrates containing electron-donating substituents, such as the para-methyl group present in diphenyl(p-tolyl)methanol, undergo β-aryl elimination with enhanced facility relative to electronically neutral species like triphenylmethanol [1]. This class-level inference is supported by systematic competition experiments demonstrating that strongly donating groups increase the rate of aryl cleavage from the triarylmethanol scaffold, providing a quantifiable reactivity advantage in synthetic sequences requiring selective C–C bond scission [1][2].
| Evidence Dimension | Relative β-aryl elimination propensity |
|---|---|
| Target Compound Data | Enhanced cleavage rate (electron-donating p-tolyl substituent) |
| Comparator Or Baseline | Triphenylmethanol (unsubstituted phenyl rings, electronically neutral) |
| Quantified Difference | Qualitative trend: donating substituents > neutral substituents [1] |
| Conditions | Pd-catalyzed C–C bond activation of triarylmethanols; competition experiments under standard coupling conditions [1][2] |
Why This Matters
This differential reactivity profile guides the selection of diphenyl(p-tolyl)methanol over triphenylmethanol in synthetic methodologies where controlled, efficient β-aryl elimination is desired to enhance reaction throughput and product yield.
- [1] Bour, J. R.; Green, J. C.; Winton, V. J.; Johnson, J. B. Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-Catalyzed Carbon-Carbon Single Bond Activation of Triarylmethanols. J. Org. Chem. 2013, 78 (4), 1665–1669. View Source
- [2] Terao, Y.; Wakui, H.; Nomoto, M.; Satoh, T.; Miura, M.; Nomura, M. Palladium-Catalyzed Dehydroarylation of Triarylmethanols and Their Coupling with Unsaturated Compounds Accompanied by C−C Bond Cleavage. J. Org. Chem. 2004, 69 (20), 6942–6944. View Source
